Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate
Overview
Description
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the CAS Number: 1427460-49-8 . It has a molecular weight of 234.25 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-(2-oxoimidazolidin-1-yl)benzoate . The InChI code is 1S/C12H14N2O3/c1-2-17-11(15)9-4-3-5-10(8-9)14-7-6-13-12(14)16/h3-5,8H,2,6-7H2,1H3,(H,13,16) .Physical And Chemical Properties Analysis
The physical form, storage temperature, and shipping temperature of Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate are not specified in the sources I found .Scientific Research Applications
Medicine
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate: is explored in medicinal research for its potential role in drug synthesis and design. Its structure, featuring an imidazolidinone moiety, is of interest due to the pharmacological properties associated with this class of compounds .
Agriculture
In agriculture, this compound could be investigated for its efficacy as a growth promoter or as a part of pesticide formulations. The stability and biological activity of such compounds make them suitable candidates for enhancing crop protection strategies .
Material Science
Material scientists might study Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate for its properties as a polymer additive. Its potential to improve the characteristics of materials, such as durability or chemical resistance, is of significant interest .
Environmental Science
Environmental scientists could utilize this compound in the development of sensors or assays for detecting environmental pollutants. Its reactivity with various agents can be harnessed to signal the presence of specific contaminants .
Analytical Chemistry
In analytical chemistry, Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate may serve as a standard or reagent in chromatographic methods or spectrometric analyses due to its unique chemical signature .
Biochemistry
Biochemists might be interested in the compound’s role in enzymatic reactions or as a building block for more complex biological molecules. Its interactions with proteins and nucleic acids could shed light on new biochemical pathways .
Pharmacology
Pharmacological research could involve this compound in the study of its therapeutic effects, metabolism, and pharmacokinetics within the body. It could be a candidate for the development of new pharmacological agents .
Chemical Engineering
In chemical engineering, the compound’s utility could be in process optimization, where it may act as a catalyst or a reactant in chemical production processes. Its stability under various conditions is crucial for industrial applications .
properties
IUPAC Name |
ethyl 3-(2-oxoimidazolidin-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11(15)9-4-3-5-10(8-9)14-7-6-13-12(14)16/h3-5,8H,2,6-7H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUBVZYHMYTYHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208955 | |
Record name | Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate | |
CAS RN |
1427460-49-8 | |
Record name | Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-(2-oxo-1-imidazolidinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701208955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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